REACTION_CXSMILES
|
O1CCCC1.[Si:6]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([F:21])[CH:16]=1)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C([N-]C(C)C)(C)C.[Li+].[Cl:30]C(Cl)(Cl)C(Cl)(Cl)Cl>C(OCC)(=O)C>[Si:6]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([F:21])[C:16]=1[Cl:30])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
469.1 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CC(=NC=C1)F
|
Name
|
|
Quantity
|
2.16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
warmed slowly to room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=C(C(=NC=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.7 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |